molecular formula C6H14ClN3 B2731748 1-(3-Methylbut-2-en-1-yl)guanidine hydrochloride

1-(3-Methylbut-2-en-1-yl)guanidine hydrochloride

Cat. No.: B2731748
M. Wt: 163.65 g/mol
InChI Key: QORPDBRMGGUYRL-UHFFFAOYSA-N
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Description

Galegine (hydrochloride) is a guanidine derivative derived from the plant Galega officinalis, commonly known as goat’s rue. This compound has historical significance due to its role in the development of antidiabetic medications. Galegine (hydrochloride) has been studied for its potential therapeutic effects, particularly in the context of diabetes management .

Preparation Methods

Synthetic Routes and Reaction Conditions: Galegine (hydrochloride) can be synthesized through various chemical routes. One common method involves the extraction of galegine from Galega officinalis, followed by its conversion to the hydrochloride salt. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate the active compound .

Industrial Production Methods: In industrial settings, galegine (hydrochloride) production can be scaled up using biotechnological techniques. For instance, hairy root cultures of Galega officinalis have been induced using Rhizobium rhizogenes strain A4. These cultures are then treated with elicitors like chitosan, salicylic acid, and ultrasonic waves to enhance galegine content .

Chemical Reactions Analysis

Types of Reactions: Galegine (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of galegine, which may exhibit different pharmacological activities. For example, hydroxygalegine is a hydroxylated derivative of galegine .

Scientific Research Applications

Galegine (hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

Galegine (hydrochloride) exerts its effects primarily through the activation of AMP-activated protein kinase (AMPK). This activation enhances glucose uptake in skeletal muscle and inhibits acetyl-CoA carboxylase, thereby reducing fatty acid synthesis. Additionally, galegine has antibacterial activity, with a minimum inhibitory concentration against Staphylococcus aureus strains .

Comparison with Similar Compounds

Uniqueness: Galegine (hydrochloride) is unique due to its natural origin from Galega officinalis and its historical significance in the development of modern antidiabetic medications. Unlike metformin and phenformin, galegine itself is not widely used clinically but serves as a valuable research tool and precursor for other therapeutic compounds .

Biological Activity

1-(3-Methylbut-2-en-1-yl)guanidine hydrochloride, also known as galegine hydrochloride, is a guanidine derivative that has garnered attention for its biological activities, particularly in relation to glucose metabolism and potential therapeutic applications in diabetes management. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Chemical Name: this compound
  • Molecular Formula: C₇H₁₄ClN₃
  • CAS Number: 1091739

Galegine exerts its biological effects primarily through the activation of AMP-activated protein kinase (AMPK). This activation enhances glucose uptake in skeletal muscle and inhibits acetyl-CoA carboxylase, leading to reduced fatty acid synthesis. Additionally, galegine exhibits antibacterial properties, with notable activity against various strains of bacteria.

Antidiabetic Properties

Galegine has been studied for its potential to improve insulin sensitivity and manage hyperglycemia. Research indicates that it may mimic the effects of metformin, a common antidiabetic medication. The compound enhances glucose utilization in peripheral tissues and reduces hepatic glucose production.

Antimicrobial Activity

In vitro studies have demonstrated that galegine possesses significant antibacterial activity. It has shown effectiveness against Staphylococcus aureus and other pathogenic bacteria, making it a candidate for further exploration in antimicrobial therapies.

Case Studies and Experimental Data

  • Glucose Metabolism : A study highlighted that galegine significantly improved glucose tolerance in diabetic animal models, suggesting its potential as a therapeutic agent for type 2 diabetes management.
  • Mechanistic Insights : Research has revealed that galegine activates AMPK in muscle cells, leading to increased glucose uptake and enhanced fatty acid oxidation. This mechanism is critical for its antidiabetic effects.
  • Antimicrobial Efficacy : In a comparative study, galegine exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics, indicating its potential as an alternative treatment option.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntidiabeticEnhances insulin sensitivity; improves glucose metabolism
AntimicrobialEffective against Staphylococcus aureus
MechanismActivates AMPK; inhibits acetyl-CoA carboxylase

Properties

IUPAC Name

2-(3-methylbut-2-enyl)guanidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3.ClH/c1-5(2)3-4-9-6(7)8;/h3H,4H2,1-2H3,(H4,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORPDBRMGGUYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN=C(N)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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